2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group and sulfonyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylsulfonyl chloride
- Piperidin-4-ylmethylthio pyridine
- Trifluoromethylthio benzamides
Uniqueness
2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the sulfonyl group increases its electrophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S2/c19-18(20,21)26-15-4-6-16(7-5-15)28(24,25)23-11-8-14(9-12-23)13-27-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKZVXYUDAZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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